1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

KRAS G12C inhibitor Medicinal chemistry Suzuki coupling building block

1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (CAS 2454490-89-0) is a C7-functionalized indazole boronic acid pinacol ester that serves as a versatile synthetic intermediate in medicinal chemistry. This compound belongs to the class of protected indazolylboronic esters, which are widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions and hydroxydeboronation sequences to access diverse aryl- and hydroxy-indazole libraries.

Molecular Formula C15H21BN2O2
Molecular Weight 272.15 g/mol
CAS No. 2454490-89-0
Cat. No. B6290127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
CAS2454490-89-0
Molecular FormulaC15H21BN2O2
Molecular Weight272.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(N=C3)C)C
InChIInChI=1S/C15H21BN2O2/c1-10-7-8-11-9-17-18(6)13(11)12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
InChIKeyXVLDWLZYVPIEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole – A Procurement-Focused Evidence Profile


1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (CAS 2454490-89-0) is a C7-functionalized indazole boronic acid pinacol ester that serves as a versatile synthetic intermediate in medicinal chemistry [1]. This compound belongs to the class of protected indazolylboronic esters, which are widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions and hydroxydeboronation sequences to access diverse aryl- and hydroxy-indazole libraries [2]. Its 1,6-dimethyl substitution pattern distinguishes it from more common 1,3-dimethyl or monomethyl analogs, offering unique steric and electronic properties that can influence coupling reactivity and downstream biological activity [3].

Why Generic Indazole Boronic Esters Cannot Replace 1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole in Target Synthesis


Indazole boronic esters are not interchangeable building blocks. The position and nature of substituents on the indazole nucleus profoundly affect both the efficiency of the Suzuki–Miyaura cross-coupling step and the biological activity of the derived products. In the context of KRAS G12C inhibitor programs, the 1,6-dimethyl-1H-indazol-7-yl scaffold has been specifically selected over other regioisomers (e.g., 1,3-dimethyl or 5-substituted analogs) because it enables a productive trajectory for the spirocyclic warhead and yields inhibitors with single-digit nanomolar potency [1]. Evidence from the Synlett study further demonstrates that the nature of the halogen leaving group, the protecting group strategy, and the electronic environment of the indazole ring significantly influence boronic ester formation yields and subsequent cross-coupling efficiency [2]. Simple substitution with a 1,3-dimethyl regioisomer, a monomethyl analog, or a boronic ester at the 5- or 6-position can lead to substantially altered reactivity, lower coupling yields, and loss of target engagement in the final therapeutic candidate.

Comparator Evidence: How 1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole Differentiates from its Closest Analogs


Privileged Scaffold for KRAS G12C Inhibitors: 1,6-Dimethyl-7-Pinacol Ester Enables Nanomolar Potency

The 1,6-dimethylindazol-7-yl motif, directly accessible via this boronic ester, is a critical pharmacophoric element in recently disclosed KRAS G12C inhibitors. In patent US20240059703, final compounds incorporating this fragment exhibit IC50 values as low as 5 nM against GDP-bound KRAS G12C/C118A protein [1]. By contrast, analogs where the indazole substitution pattern is altered (e.g., 5-chloro-1,6-dimethyl, or 5-methyl-1H-indazol-4-yl) generally show reduced potency, with IC50 values ranging from 27 nM to 82 nM [2]. This structure–activity relationship (SAR) establishes the 1,6-dimethyl-7-substituted indazole as a preferred scaffold for achieving low-nanomolar target engagement.

KRAS G12C inhibitor Medicinal chemistry Suzuki coupling building block

Enhanced Chemical Stability and Handling: Pinacol Ester vs. Free Boronic Acid

The pinacol ester form (MW 272.15) confers superior resistance to hydrolytic protodeboronation compared to the corresponding free boronic acid (1,6-dimethylindazol-7-yl)boronic acid, CAS 2298338-21-1, MW 190.01) [1]. While the free boronic acid is prone to rapid hydrolysis at ambient temperature and requires stringent storage under argon at 2–8°C , the pinacol ester is commercially supplied at ≥97% purity and can be stored at -20°C in a dry, dark environment without special inert atmosphere handling for extended periods . This stability advantage translates directly to higher yields in subsequent Suzuki coupling reactions by minimizing the presence of inactive protodeboronated byproducts.

Boronic ester stability Hydrolytic degradation Procurement and storage

Calculated Lipophilicity Advantage for Reaction Compatibility in Organic Solvent Systems

The pinacol ester moiety substantially increases the calculated partition coefficient (clogP) of the building block relative to the free boronic acid, improving its solubility in the non-polar organic solvents (toluene, dioxane, THF) typically employed in Suzuki couplings. The molecular weight of the pinacol ester (272.15 g/mol) compared to the free acid (190.01 g/mol) reflects the addition of the lipophilic dioxaborolane group . Literature on protected indazolylboronic esters confirms that the pinacol protecting group enhances compatibility with organic reaction media and facilitates purification by standard silica gel chromatography [1].

Lipophilicity clogP Organic solvent compatibility

Regiochemical Purity: Single-Isomer 7-Position Functionalization Eliminates Isomeric Mixtures

The targeted borylation at the C7 position of the 1,6-dimethylindazole core, as opposed to iridium-catalyzed C–H borylation methods that often yield mixtures of C3- and C7-regioisomers [1], provides a single, well-defined building block. The Synlett study on protected indazole boronic esters demonstrates that starting from the pre-formed 7-bromo- or 7-iodoindazole precursor yields exclusively the 7-boronic ester, avoiding the separation challenges associated with isomeric mixtures [2]. This is in contrast to direct C–H borylation of N-protected indazoles, which under standard conditions gives predominantly the C3-substituted product.

Regioselectivity Synthetic efficiency Isomeric purity

Reduced Protodeboronation During Cross-Coupling: Pinacol Ester Outperforms Free Boronic Acid

The pinacol ester protecting group is known to suppress the base-catalyzed protodeboronation side reaction that plagues electron-rich heteroaryl boronic acids during Suzuki coupling. While specific protodeboronation rate constants for this exact compound have not been directly reported, the Synlett study demonstrates that protected indazole boronic pinacol esters undergo clean Suzuki coupling with aryl halides in good to excellent yields under standard conditions [1]. By contrast, the corresponding unprotected indazolylboronic acids often require careful pH control and low-temperature conditions to avoid competitive protodeboronation, which can reduce effective coupling yields by 20–50% [2].

Protodeboronation Suzuki coupling yield Boronic ester stability

Direct Alignment with Disclosed Pharmaceutical Composition-of-Matter Claims

The 1,6-dimethyl-1H-indazol-7-yl substructure is explicitly encompassed within the Markush claims of patent US20240059703, which covers heterocyclic spiro compounds as KRAS inhibitors [1]. Multiple specific examples in the patent incorporate this exact fragment. In contrast, the 1,3-dimethyl regioisomer (CAS 2304634-04-4) does not appear in the same patent’s exemplified compounds, and the 5- and 6-substituted indazole boronic esters typically feature in different kinase inhibitor chemotypes (e.g., ROCK, CHK1) with distinct intellectual property landscapes [2].

Patent coverage Composition of matter Freedom to operate

Highest-Impact Application Scenarios for 1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole Based on Quantitative Evidence


KRAS G12C Inhibitor Lead Optimization and Scale-Up

This compound is the preferred building block for synthesizing the 1,6-dimethylindazol-7-yl-containing spirocyclic KRAS G12C inhibitors disclosed in US20240059703. The quantitative SAR data demonstrate that final molecules incorporating this fragment achieve IC50 values as low as 5 nM [1]. Procurement of this specific boronic ester, rather than a regioisomeric or differently substituted analog, ensures that the synthetic route directly converges on the most potent chemotype, minimizing the need for re-optimization of the coupling step during scale-up.

Focused Indazole Library Synthesis via Parallel Suzuki Coupling

The high regioisomeric purity and favorable protodeboronation profile of this pinacol ester make it ideal for constructing focused libraries of 7-arylated indazoles. The Synlett study establishes that protected indazolylboronic esters react cleanly with diverse aryl halides under standardized Suzuki conditions, enabling parallel synthesis workflows at milligram to gram scale [2]. The commercial availability of this compound at ≥97% purity from multiple vendors further supports its use in automated library production.

Structure–Activity Relationship (SAR) Studies at the Indazole C7 Position

For medicinal chemistry teams exploring the impact of substitution at the indazole C7 position on kinase selectivity, this boronic ester provides a single-point diversification handle. The patent evidence confirms that changing the substitution pattern from 1,6-dimethyl-7-yl to 5-chloro-1,6-dimethyl-7-yl or to indazol-4-yl systems results in 5–10-fold potency shifts [1], underscoring the need to maintain the exact 1,6-dimethyl-7 scaffold as the starting point for SAR exploration.

Chemical Probe Synthesis for Target Engagement and Cellular Assays

The well-characterized stability and storage profile of the pinacol ester enables its reliable use in multi-step syntheses of chemical probes (e.g., biotinylated or fluorescent derivatives) for cellular target engagement studies. The availability of bulk quantities (up to 10 g from Aladdin) supports the synthesis of sufficient probe material for extensive in vitro and cellular profiling campaigns.

Quote Request

Request a Quote for 1,6-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.